Nitrendipine M (dehydro)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitrendipine is a dihydropyridine calcium channel blocker primarily used for its antihypertensive effects. It operates by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This detailed analysis excludes its drug use, dosage, and side effects, focusing instead on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Nitrendipine synthesis involves a multi-step chemical process that includes the formation of nitrendipine via the reaction of methyl β-aminocrotonate with ethyl m-nitrobenzylideneacetoacetate in solvents like absolute ethyl alcohol or toluene. This synthesis is characterized by specific reaction kinetics, indicating a second-order reaction with a significant rate constant under specific conditions (Yuan, 1992).

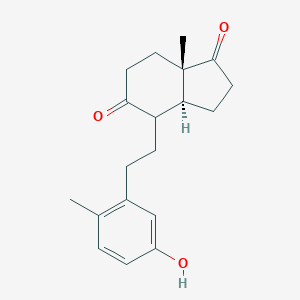

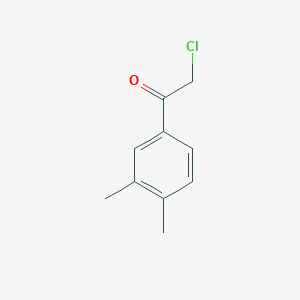

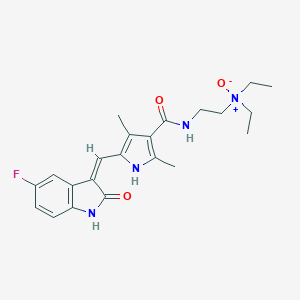

Molecular Structure Analysis

The molecular structure of nitrendipine has been extensively analyzed through techniques such as X-ray crystallography. This analysis revealed that nitrendipine crystals are monoclinic, with detailed unit cell constants providing insights into its chiral nature and molecular configuration (Jian Wu, Li Zhang, Linhong Cai, Yang Zhang, 2012).

Chemical Reactions and Properties

Nitrendipine undergoes various chemical reactions, including oxidation to its pyridine form, saponification of ester groups, and hydroxylation of methyl groups. These reactions highlight its metabolic pathway and the synthesis of major metabolites, which are crucial for understanding its biotransformation in the body (H. Meyer, D. Scherling, W. Karl, 1984).

Physical Properties Analysis

Nitrendipine's physical properties, such as solubility, crystallinity, and particle size, significantly influence its bioavailability and pharmacokinetics. Research on nitrendipine-loaded solid lipid nanoparticles has shown that these physical properties can be manipulated to improve its oral bioavailability, minimizing first-pass metabolism (Venishetty Vinay Kumar et al., 2007).

Chemical Properties Analysis

The chemical properties of nitrendipine, including its binding affinity to calcium channels and interaction with other molecules, have been a subject of extensive research. Studies have highlighted how nitrendipine modulates calcium influx by binding tightly to the inactivated state of the calcium channel, providing insights into its mechanism of action at the molecular level (B. Bean, 1984).

Wissenschaftliche Forschungsanwendungen

Pharmacodynamic Properties

Nitrendipine is recognized for its ability to inhibit calcium entry through the 'slow channel' in cardiac and vascular smooth muscle. This action leads to peripheral vasodilation and consequent reductions in elevated blood pressure. It has been noted for its efficacy in lowering blood pressure in patients with mild to moderate hypertension, maintaining this effect over long-term administration. While generally mild, some common effects during treatment with nitrendipine include headache, edema, flushing, and palpitations (Goa & Sorkin, 1987).

Pharmacokinetic Properties

Nitrendipine is well absorbed, and it is notable for its half-life which allows for the possibility of once-daily administration in some patients. However, variations in some pharmacokinetic parameters have been observed, impacting its regulatory approval processes (Santiago & Lopez, 1990).

Therapeutic Potential Beyond Hypertension

Neuroprotective Potential

Nitrendipine has demonstrated promising results in reducing the incidence of dementia, including Alzheimer’s disease (AD), vascular, and mixed types, by 55%. This outcome positions it favorably, especially for elderly patients with systolic hypertension at high risk of dementia. Treatment with nitrendipine for a certain period could potentially prevent a significant number of dementia cases (Novotný, Klimova, & Valis, 2018).

Antihypertensive Efficacy and Safety

Nitrendipine, when used in combination with other antihypertensive agents, has shown efficacy in patients unresponsive to monotherapy. The safety profile of nitrendipine has been well-documented across multiple studies, indicating that it is generally well tolerated by patients. Although the most common side effects are related to its vasodilatory properties, they are typically mild and transient. The long-term studies reinforce the drug's effectiveness in reducing blood pressure without significant resistance or tachyphylaxis (Goa & Sorkin, 1987).

Diuretic and Natriuretic Effects

Distinct from other arteriolar vasodilators, nitrendipine displays pronounced natriuretic and diuretic effects, particularly in hypertensive conditions. This diuretic effect contributes significantly to its antihypertensive efficacy, as it reverses the decrease in glomerular filtration rate induced by vasoconstrictors and enhances natriuresis by inhibiting sodium reabsorption in the renal tubules (Kazda, Hirth, & Stasch, 1988).

Safety And Hazards

Eigenschaften

IUPAC Name |

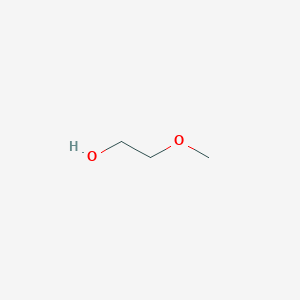

3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHVABIPGJLMET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237599 |

Source

|

| Record name | Bay-m 4786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrendipine M (dehydro) | |

CAS RN |

89267-41-4 |

Source

|

| Record name | Bay-m 4786 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bay-m 4786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.